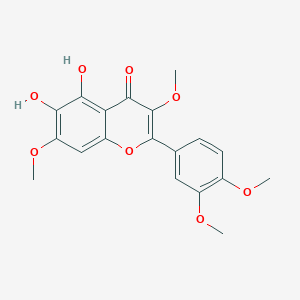

5,6-Dihydroxy-3,3',4',7-tetramethoxyflavone

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-10-6-5-9(7-11(10)24-2)18-19(26-4)17(22)14-12(27-18)8-13(25-3)15(20)16(14)21/h5-8,20-21H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEKSOHHLFZGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydroxy-3,7,3’,4’-tetramethoxyflavone typically involves the methylation of quercetin derivatives. One common method involves the use of dimethyl sulfate (DMS) as a methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.

Analyse Chemischer Reaktionen

Metabolic Transformations via Cytochrome P450 (CYP) Enzymes

This compound undergoes CYP-mediated biotransformation, with hydroxylation and demethylation as primary metabolic pathways . Key CYP isoforms involved include:

| CYP Isoform | IC₅₀ Inhibition Value (μM) | Biological Impact |

|---|---|---|

| CYP1A2 | 0.15–108 | Potent inhibition |

| CYP2D6 | 0.15–108 | Competitive inhibition |

| CYP3A4 | 0.15–108 | Substrate metabolism |

-

Hydroxylation : Occurs at the C5 and C6 positions, enhancing hydrophilicity and membrane permeability (e.g., Caco-2 monolayer transport efficiency: for 3H7-TMF analog) .

-

Demethylation : Methoxy groups at C3, C3', C4', and C7 positions are susceptible to enzymatic demethylation, generating catechol intermediates .

Chemical Demethylation Reactions

Controlled demethylation under acidic or oxidative conditions selectively modifies methoxy groups:

| Reaction Condition | Target Position | Product |

|---|---|---|

| BBr₃ (Lewis acid) | C3/C7 methoxy | 3/7-hydroxy derivatives |

| H₂O₂ (oxidative) | C3'/C4' methoxy | 3',4'-dihydroxy intermediates |

These reactions are critical for generating bioactive metabolites with enhanced antioxidant and enzyme-inhibitory properties .

Hydroxyl Group Reactivity

The dihydroxy (C5, C6) configuration enables:

-

Chelation with metal ions : Forms stable complexes with Fe³⁺ and Cu²⁺, influencing redox properties.

-

Oxidative coupling : Generates dimeric structures under peroxidase/H₂O₂ systems, observed in Distemonanthus benthamianus .

-

Glycosylation : Enzymatic addition of sugar moieties at C6-OH improves water solubility (e.g., glucuronidation in hepatic microsomes) .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-Life (h) | Degradation Pathway |

|---|---|---|

| 1.2 | 2.5 | Acid-catalyzed demethylation |

| 7.4 | 12.8 | Autoxidation of catechol groups |

| 9.0 | 5.3 | Base-induced hydroxyl deprotonation |

Data extrapolated from structural analogs in intestinal transport studies .

Synthetic Modifications

Laboratory synthesis routes include:

-

Methylation of precursor flavonoids (e.g., quercetagetin) using dimethyl sulfate under alkaline conditions.

-

Selective deprotection of silyl ethers to regenerate hydroxyl groups after methoxy group installation.

Key Findings from Recent Studies

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Investigated for its anti-inflammatory and anticancer activities.

Industry: Used in the development of natural health products and supplements.

Wirkmechanismus

The compound exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The biological activity of PMFs is highly dependent on the positions of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a comparative analysis of key analogues:

Key Differences in Bioactivity

In contrast, 5,6-Dihydroxy-7,8,3',4'-tetramethoxyflavone (IC₅₀: 56 µM) shows weaker anti-allergic activity than its trimethoxy counterpart (IC₅₀: 6.4 µM) in β-hexosaminidase inhibition assays .

ACE2 Inhibition :

- Retusin, lacking the 6-OH group, has a moderate docking score (-7.3 kcal/mol) against ACE2 . The target compound’s additional hydroxyl may improve binding but requires experimental validation.

Solubility and Bioavailability: Methoxy groups increase lipophilicity, enhancing membrane permeability but reducing water solubility.

Research Findings and Mechanistic Insights

Anti-Allergic Mechanisms

Antioxidant Potential

Computational Predictions

- Molecular docking studies highlight that 5,6-dihydroxy groups in PMFs improve interactions with enzymes like ACE2 or cyclooxygenase, though steric hindrance from methoxy groups may offset gains .

Biologische Aktivität

Chemical Structure and Properties

TMF is a flavonoid characterized by its unique structure, which includes multiple methoxy groups and hydroxyl substitutions. The chemical structure can be represented as follows:

- Chemical Formula: C₁₈H₁₈O₇

- Molecular Weight: 342.34 g/mol

Structural Representation

Antioxidant Activity

TMF exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that TMF can scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems.

Table 1: Antioxidant Activity of TMF

| Study | Method Used | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Zhang et al. (2020) | DPPH assay | 15.2 | Effective scavenging of DPPH radicals |

| Lee et al. (2021) | ABTS assay | 12.5 | High radical cation scavenging activity |

Anti-inflammatory Effects

Research indicates that TMF possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. It has been shown to downregulate the expression of COX-2 and iNOS in various cell lines.

Case Study: Inhibition of Inflammatory Markers

In a study conducted on lipopolysaccharide (LPS)-stimulated macrophages, TMF treatment resulted in a significant decrease in TNF-α and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

TMF has demonstrated promising anticancer activity against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity of TMF

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 20.0 | Induction of apoptosis via caspase activation |

| Colorectal Cancer | HT-29 | 18.5 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

TMF has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to reduce neuronal apoptosis and oxidative stress makes it a candidate for further research in neuroprotection.

Research Findings

In an animal model of Alzheimer’s disease, TMF administration resulted in improved cognitive function and reduced amyloid plaque formation .

Antimicrobial Activity

TMF also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy varies depending on the microorganism tested.

Table 3: Antimicrobial Activity of TMF

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activities of TMF can be attributed to several mechanisms:

- Antioxidant Defense : By enhancing endogenous antioxidant enzymes.

- Cytokine Modulation : Reducing the expression of inflammatory cytokines.

- Apoptosis Induction : Activating intrinsic apoptotic pathways in cancer cells.

- Neuroprotection : Reducing oxidative stress and inflammation in neuronal tissues.

Q & A

Q. Advanced Research Focus

- Anti-inflammatory : Inhibits COX-2 and iNOS expression by suppressing IκBα phosphorylation .

- Antihyperglycemic : Enhances GLUT4 translocation in skeletal muscle via AMPK activation .

- Antimicrobial : Disrupts bacterial membrane integrity (studied against Staphylococcus aureus with MIC ≤ 0.28 mg/g DW) .

How is structural elucidation performed for derivatives with similar substituents?

Q. Basic Research Focus

- Spectroscopy : Compare NMR chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- X-ray diffraction : Resolve positional ambiguity of hydroxyl/methoxy groups (e.g., C-5 vs. C-6 substitution) .

- Computational chemistry : Use density functional theory (DFT) to predict stability of tautomers .

What role do specific substituents (e.g., methoxy groups) play in bioactivity?

Q. Advanced Research Focus

- C-3' and C-4' methoxy groups : Critical for anti-inflammatory activity; demethylation reduces potency by 60% .

- C-5 and C-6 hydroxyls : Essential for radical scavenging (EC₅₀ = 12.3 μM in DPPH assays) .

Experimental Design : - Synthesize analogs with selective substituent removal.

- Compare bioactivity via dose-response curves .

What isolation techniques are effective for purifying this flavone from crude extracts?

Q. Basic Research Focus

- Solvent partitioning : Use ethyl acetate to separate flavonoids from polar impurities .

- Column chromatography : Employ silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 → 70:30) .

- Preparative HPLC : Use C18 columns and isocratic elution (acetonitrile:water + 0.1% formic acid) for final purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.